molecular formula C7H11IO2 B1458111 Alkyne-PEG2-iodide CAS No. 1234387-33-7

Alkyne-PEG2-iodide

Cat. No.: B1458111
CAS No.: 1234387-33-7
M. Wt: 254.07 g/mol
InChI Key: KRKPKEAEPAZGGU-UHFFFAOYSA-N
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Description

Alkyne-PEG2-iodide is a chemical compound with the molecular formula C7H11IO2. It is known for its unique structure, which includes an iodine atom and an alkyne group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

Alkyne-PEG2-Iodide, also known as 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne or 3-[2-(2-Iodoethoxy)-ethoxy]-propyne, is a click chemistry reagent . It is primarily used for the preparation of different molecules with terminal alkyne groups . The primary targets of this compound are various O-, S-, N- and C-nucleophiles .

Mode of Action

The compound contains terminal alkyne and alkyl iodide groups . The terminal alkyne group can form a triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The alkyl iodide group is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

This compound is involved in the biosynthesis of alkyne-containing natural products . Early studies revealed that some terminal alkynes originate from fatty acid or polyketide biosynthetic pathways . The compound is also used in the synthesis of indoles from alkynes and nitrogen sources .

Pharmacokinetics

It is known that the compound is a powerful alkylator . It is also known that the PEG arm increases the hydrophilicity of these linkers , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is used to prepare. For example, in the context of PGE2-primed mesenchymal stem cells, the compound effectively ameliorated lung injury and decreased total cell numbers, neutrophils, macrophages, and protein levels in bronchoalveolar lavage fluid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the compound towards azide group under mild conditions is a key factor in its use in Click Chemistry bioconjugation . Additionally, the oxidative addition of the aryl iodide to Pd(0) affords an ArPdI species, which activates the alkyne triple bond . This suggests that the presence of certain catalysts and the redox state of the environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alkyne-PEG2-iodide typically involves the reaction of propargyl alcohol with ethylene oxide, followed by iodination. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Alkyne-PEG2-iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted derivatives, carbonyl compounds, and reduced alkanes or alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alkyne-PEG2-iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Bromoethoxy)-ethoxy]-propyne
  • 3-[2-(2-Chloroethoxy)-ethoxy]-propyne
  • 3-[2-(2-Fluoroethoxy)-ethoxy]-propyne

Uniqueness

Alkyne-PEG2-iodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical reactions, providing unique opportunities for research and application.

Properties

IUPAC Name

3-[2-(2-iodoethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPKEAEPAZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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